![molecular formula C17H11ClN4O7S2 B2976489 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 896016-49-2](/img/structure/B2976489.png)
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
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Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C17H11ClN4O7S2 and its molecular weight is 482.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Inhibition against Nitric Oxide Synthase : A study focused on synthesizing new families of pyrazoline and thiadiazoline heterocycles to investigate their inhibitory activities against two different isoforms of nitric oxide synthase (inducible and neuronal NOS). The study highlighted the potential therapeutic applications of these compounds in diseases where nitric oxide plays a pathological role (Arias et al., 2018).
Anticancer Activity : Research on novel fluoro-substituted benzo[b]pyran derivatives demonstrated significant anticancer activity against lung cancer cell lines, suggesting the compound's potential in developing new chemotherapeutic agents (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity : A study on pyrazole-acetamide derivatives formed coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, indicating their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Anti-Helicobacter pylori Activity : Another study synthesized a series of thiadiazole derivatives that showed significant inhibitory activity against Helicobacter pylori, suggesting their potential use in treating infections caused by this bacterium (Mohammadhosseini et al., 2009).
Antimicrobial Agents : The synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole was aimed at creating potent antimicrobial agents. These compounds demonstrated marked inhibition of bacterial and fungal growth, nearly equal to standard treatments, highlighting their potential as new antimicrobial agents (Reddy et al., 2010).
properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O7S2/c1-8(23)19-16-20-21-17(31-16)30-7-10-5-13(24)14(6-28-10)29-15(25)9-2-3-11(18)12(4-9)22(26)27/h2-6H,7H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVANEAPSOOYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate |
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